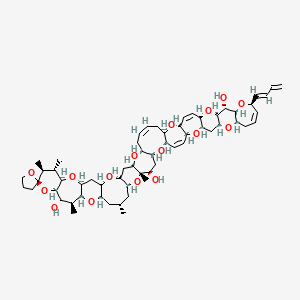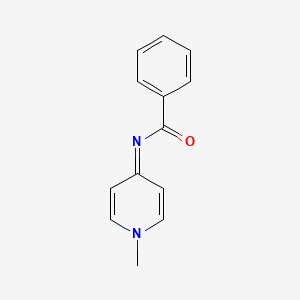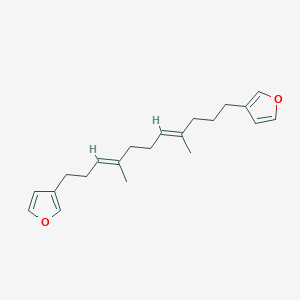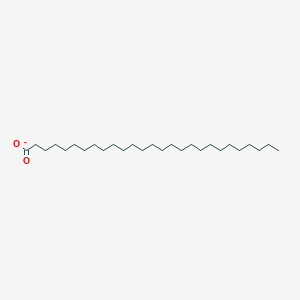![molecular formula C23H39FN2NaO8P B1260585 sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring, a hydroxylated oxolane ring, and a long tetradecyl phosphate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate typically involves multiple steps. The initial step often includes the preparation of the fluorinated pyrimidine derivative, followed by the formation of the oxolane ring through a cyclization reaction. The final step involves the attachment of the tetradecyl phosphate group under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone.
Reduction: The fluorinated pyrimidine ring can undergo reduction reactions to form different derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include oxidized ketone derivatives, reduced pyrimidine derivatives, and various substituted phosphate compounds. These products can be further utilized in different applications depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
Sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with nucleic acids, potentially inhibiting their function. The oxolane ring and phosphate group can interact with enzymes, affecting their activity and leading to various biochemical effects. These interactions are mediated through specific binding sites and pathways, which are the focus of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated pyrimidine derivatives, hydroxylated oxolane compounds, and long-chain phosphate esters. Examples include:
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Fluorine-19 labeled compounds used in MRI
Uniqueness
What sets sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate apart is its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the fluorinated pyrimidine ring enhances its stability and reactivity, while the long tetradecyl phosphate chain provides unique solubility and interaction properties.
Eigenschaften
Molekularformel |
C23H39FN2NaO8P |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate |
InChI |
InChI=1S/C23H40FN2O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29;/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29);/q;+1/p-1/t19-,20+,21+;/m0./s1 |
InChI-Schlüssel |
YUGLAGAQPWTRTP-HWAJWLCKSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O.[Na+] |
Synonyme |
tetradecyl 2'-deoxy-5-fluoro-5'-uridylate TT-62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1260505.png)











